![molecular formula C8H12O2 B067137 Cyclohexane-1,4-dicarbaldehyde CAS No. 186971-92-6](/img/structure/B67137.png)
Cyclohexane-1,4-dicarbaldehyde
Overview
Description
Cyclohexane-1,4-dicarbaldehyde is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . The structure of this compound contains a cyclohexane ring, where carbons 1 and 4 are attached to the aldehyde groups .
Synthesis Analysis
One method of synthesizing cyclohexane-1,4-dicarbaldehyde involves the pyrolysis of 1,4-Bis (allyloxymethyl)cyclohexane at 540–545° . This process primarily yields cyclohexane-1,4-dicarbaldehyde, which, after a Tollens reaction, gives cyclohexane-1,1,4,4-tetramethanol .Molecular Structure Analysis
The molecular structure of cyclohexane-1,4-dicarbaldehyde consists of a cyclohexane ring with aldehyde groups attached to carbons 1 and 4 . The InChI code for this compound is 1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 .Physical And Chemical Properties Analysis
Cyclohexane-1,4-dicarbaldehyde has a molecular weight of 140.18 . It is a liquid at room temperature . The compound should be stored in an inert atmosphere, under -20C .Safety and Hazards
Cyclohexane-1,4-dicarbaldehyde is considered hazardous. It is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and eye irritation. It may cause drowsiness or dizziness . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and using personal protective equipment as required .
properties
IUPAC Name |
cyclohexane-1,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLKVRIQGSSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342945 | |
Record name | Cyclohexane-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane-1,4-dicarbaldehyde | |
CAS RN |
33424-83-8 | |
Record name | Cyclohexane-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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